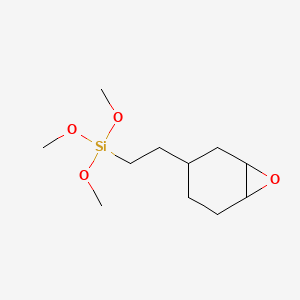

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZNLOXENNXVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CCC2C(C1)O2)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57086-39-2 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1043910 | |

| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3388-04-3 | |

| Record name | Epoxycyclohexylethyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3388-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003388043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicone A-186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXJ79LS078 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane?

An In-Depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane for Advanced Material Applications

Introduction

This compound is a bifunctional organosilane that possesses a unique molecular architecture, integrating a reactive epoxycyclohexyl group and a hydrolyzable trimethoxysilyl group. This dual-functionality allows it to act as a molecular bridge between inorganic materials (such as glass, metals, and fillers) and organic polymer matrices. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in materials science and drug development.

Compound Identification and Core Properties

The unambiguous identification of a chemical substance is paramount for scientific and regulatory purposes. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

Chemical Name: this compound

-

Synonyms: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane, Silquest A-186, KBM-303[2][4]

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its processing parameters and performance characteristics. Below is a summary of key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₄Si | [1][5] |

| Molecular Weight | 246.38 g/mol | [1][3][5] |

| Appearance | Colorless, transparent liquid | [5][6] |

| Density | ~1.065 g/cm³ at 25°C | [1] |

| Boiling Point | 95-97°C at 0.25 mmHg | [1] |

| Refractive Index | ~1.4490 - 1.4510 at 20-25°C | [1][7] |

| Flash Point | 146°C | [1] |

| Purity | >97.0% (GC) |

The Chemistry of Adhesion: Mechanism of Action

The efficacy of this compound as a coupling agent stems from its two distinct reactive groups. The causality behind its function is a two-step process involving hydrolysis and subsequent covalent bonding.

-

Hydrolysis of the Trimethoxysilyl Group: In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).[5][8] This reaction releases methanol as a byproduct.[5][9] The silanols can then condense with other silanols to form stable siloxane bonds (-Si-O-Si-) or, more importantly, form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides.

-

Reaction of the Epoxy Group: The organophilic epoxycyclohexyl group is available to react with the organic resin matrix. This cycloaliphatic epoxy group offers excellent non-yellowing characteristics and can undergo ring-opening reactions with various functional groups found in polymers like epoxies, polyurethanes, and acrylics, forming a durable covalent bond.[2][8]

This dual reaction mechanism creates a robust chemical bridge at the interface, significantly enhancing adhesion, mechanical strength, and moisture resistance of the final composite material.[2][4]

References

- 1. This compound | [gelest.com]

- 2. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. innospk.com [innospk.com]

- 5. Buy this compound | 3388-04-3 [smolecule.com]

- 6. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 7. iotasilane.com [iotasilane.com]

- 8. This compound,cas:3388-04-3 Hengda Chemical [hengdasilane.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

An In-Depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Properties, Reactions, and Applications

Abstract

This compound (CAS No. 3388-04-3) is a bifunctional organosilane possessing a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic materials (such as glass, metals, and minerals) and organic polymers. Its primary roles include serving as a potent adhesion promoter, a crosslinking agent, and a surface modifier in a wide array of advanced material applications.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reaction mechanisms, and key applications, with a focus on methodologies relevant to researchers and scientists in materials development.

Physicochemical and General Properties

This compound is a colorless to light-straw-colored liquid characterized by its dual reactivity.[3][4] The trimethoxysilyl moiety is susceptible to hydrolysis, forming reactive silanol groups, while the epoxy ring can undergo polymerization or react with various nucleophiles.[5] This dual nature is fundamental to its function as a coupling agent.[3] The cycloaliphatic epoxy group is noted to be more reactive than glycidoxypropyl-based systems, particularly in UV-initiated polymerizations.[6]

Table 1: Key Physicochemical

| Property | Value | Source(s) |

| CAS Number | 3388-04-3 | [6][7] |

| Molecular Formula | C11H22O4Si | [6][7] |

| Molecular Weight | 246.38 g/mol | [6][7] |

| Appearance | Clear, colorless to light yellow liquid | [3][4][5] |

| Density | 1.065 g/mL at 25 °C | [5][6] |

| Boiling Point | 95-97 °C at 0.25 mmHg | [5][6] |

| Refractive Index | 1.449 @ 20 °C | [5][6] |

| Flash Point | 146 °C | [5][6] |

| Viscosity | 5.2 cSt at 25 °C | [6] |

| Solubility | Soluble in common organic solvents; reacts with water. | [4] |

Synthesis and Reaction Mechanisms

Synthesis

A primary route for synthesizing this silane is the hydrosilylation of 4-vinyl-1-cyclohexene 1,2-epoxide with trimethoxysilane. This reaction is typically catalyzed by a platinum complex, such as a Karstedt or Wilkinson catalyst, to achieve high yields.[8] The reaction involves the addition of the Si-H bond across the vinyl group's double bond.[8]

Core Reaction Mechanisms

The utility of this compound is rooted in two distinct chemical transformations corresponding to its functional ends.

The trimethoxysilyl group is the inorganic-reactive portion of the molecule. In the presence of water, it undergoes hydrolysis to form silanol (Si-OH) groups, releasing methanol as a byproduct.[5][9] This reaction is catalyzed by either acid or base.[10] These silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds.[9][11] Furthermore, they can self-condense with other silanol groups to form a durable, crosslinked polysiloxane network (Si-O-Si).[9]

The epoxy group is the organic-reactive portion. This strained three-membered ring can be opened by a variety of nucleophiles or through cationic polymerization.[12][13]

-

Under basic or nucleophilic conditions (e.g., with amines, hydroxides), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxy ring.[14][15] This is a common curing reaction in epoxy resin systems where an amine hardener attacks the epoxy group, leading to crosslinking.[5]

-

Under acidic conditions , the epoxy oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[14][16]

References

- 1. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]

- 2. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]

- 3. [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane | Cycloaliphatic Silane Manufacturer [silane-chemical.com]

- 4. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 5. gelest.com [gelest.com]

- 6. This compound | [gelest.com]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane molecular structure and functional groups

An In-depth Technical Guide to 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Molecular Structure, Functional Groups, and Applications

Introduction

This compound (CAS No: 3388-04-3) is a bifunctional organosilane that serves as a critical molecular bridge between inorganic and organic materials.[1] Its unique structure, featuring a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilane moiety, enables its function as a versatile adhesion promoter, crosslinking agent, and surface modifier.[1][2][3] This guide provides a detailed examination of its molecular architecture, the distinct roles of its functional groups, and its practical applications in advanced materials science.

Molecular Structure and Physicochemical Properties

The compound's molecular formula is C₁₁H₂₂O₄Si, with a molecular weight of approximately 246.38 g/mol .[4][5] Structurally, it consists of a trimethoxysilyl group attached via an ethyl linker to a cyclohexyl ring containing an epoxide (oxirane) function.[4][6] This dual-ended structure is the foundation of its utility as a coupling agent.[7] The molecule is typically a colorless to light yellow liquid, soluble in common organic solvents but reactive with water.[2][6][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3388-04-3 | [4][9][10] |

| Molecular Formula | C₁₁H₂₂O₄Si | [4][5][8] |

| Molecular Weight | 246.38 g/mol | [1][4][5] |

| Appearance | Colorless, transparent liquid | [4][6][8] |

| Boiling Point | ~285-310 °C | [1][4][6] |

| Density (at 25°C) | ~1.065 g/cm³ | [1][2][5] |

| Refractive Index (at 20°C) | ~1.449 - 1.451 | [1][5][6] |

| Flash Point | ~105 - 146 °C | [2][5][6] |

Analysis of Functional Groups and Reactivity

The distinct reactivity of this compound stems from its two primary functional groups, which can react independently and under different conditions.

The Trimethoxysilane Group: The Inorganic Anchor

The trimethoxysilane [-Si(OCH₃)₃] end of the molecule is responsible for forming robust covalent bonds with inorganic substrates such as glass, metals, and mineral fillers.[6][7] This bonding occurs through a two-step hydrolysis and condensation mechanism:

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct.[6][7][11] This reaction is catalyzed by either acid or base.[12]

-

Condensation: The newly formed silanol groups are highly reactive and will condense with hydroxyl groups present on the surface of inorganic materials (e.g., Si-OH on a glass surface), forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, they can self-condense with other silanol groups to form a durable polysiloxane network at the interface.[6][7]

This process effectively grafts the molecule onto the inorganic surface, creating a new organic-receptive layer.

The Epoxycyclohexyl Group: The Organic Link

The epoxycyclohexyl group is a strained three-membered ring containing an oxygen atom.[6] This ring strain makes it susceptible to ring-opening reactions by a wide range of nucleophiles found in organic polymers, such as amines, hydroxyls, and carboxylic acids.[6][7] This reaction forms a stable covalent bond between the silane and the organic resin matrix. The cycloaliphatic nature of this epoxy group, compared to glycidyl-type epoxies, imparts superior UV stability and thermal resistance, making it ideal for non-yellowing coatings and outdoor applications.[3]

Core Applications in Materials Science

The dual functionality of this silane makes it an indispensable additive in numerous fields:

-

Coatings, Adhesives, and Sealants: It is widely used as an adhesion promoter to improve the bond between a coating or adhesive and an inorganic substrate like glass or metal.[2][3][6][8] This enhances durability, weather resistance, and prevents delamination.

-

Composite Materials: In fiber-reinforced plastics (e.g., fiberglass) and mineral-filled composites, it acts as a coupling agent at the filler-resin interface.[2][8] This improves stress transfer from the resin to the reinforcement, significantly enhancing mechanical properties like tensile and flexural strength.[3]

-

Electronics: It is used to enhance the adhesion and reliability of epoxy molding compounds (EMC) and other packaging materials for semiconductors and printed circuit boards, improving moisture resistance and dielectric properties.[2][3]

-

Sol-Gel Processes: The silane is a precursor in the synthesis of hybrid organic-inorganic materials and can be used to create epoxy-functionalized silica particles with high positive Zeta potential for applications in catalysis and photonics.[4][5]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol details a standard procedure for applying this compound to a glass surface to promote adhesion for a subsequent epoxy-based coating.

Objective: To create a covalently-bonded silane layer on a glass substrate, rendering the surface organo-reactive.

Materials:

-

Glass slides or substrates

-

This compound

-

Ethanol (95%)

-

Deionized water

-

Acetic acid (glacial)

-

Detergent solution

-

Beakers, graduated cylinders

-

Oven

Methodology:

-

Substrate Cleaning (Critical Step):

-

Thoroughly wash the glass slides with a detergent solution to remove organic contaminants.

-

Rinse extensively with deionized water.

-

Immerse the slides in a piranha solution (use extreme caution) or treat with an oxygen plasma cleaner to remove residual organics and generate surface hydroxyl (-OH) groups. The presence of these hydroxyl groups is essential for the condensation reaction.

-

Rinse again with deionized water and dry completely in an oven at 110°C for 30 minutes.

-

-

Preparation of Silane Solution:

-

In a beaker, prepare a 95% ethanol / 5% water solution (by volume). For example, mix 95 mL of ethanol with 5 mL of deionized water. The water is required for the hydrolysis of the methoxy groups.

-

Adjust the pH of the solution to approximately 4.5-5.5 by adding a few drops of acetic acid. This acidic condition catalyzes the hydrolysis reaction.[12]

-

Add this compound to the acidified alcohol-water solution to a final concentration of 1-2% by volume.

-

Stir the solution for at least 15-30 minutes. This "pre-hydrolysis" time allows the silane molecules to hydrolyze into their reactive silanol form.

-

-

Application to Substrate:

-

Immerse the clean, dry glass slides into the silane solution for 2-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.

-

This allows the hydrolyzed silanol groups to align with and approach the hydroxyl groups on the glass surface.

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse briefly with pure ethanol to remove any excess, unreacted silane.

-

Cure the treated slides in an oven at 110-120°C for 15-30 minutes. The heat provides the energy needed to drive the condensation reaction, forming stable Si-O-Si bonds between the silane and the glass surface, and also promoting self-condensation between adjacent silane molecules.

-

-

Final Surface:

-

The glass substrate is now functionalized with a layer of silane molecules, with the epoxy groups oriented away from the surface, ready to react with an applied epoxy resin or other organic material.

-

Conclusion

This compound is a powerful molecular tool for materials scientists and engineers. By understanding the distinct chemical roles of its epoxy and trimethoxysilane functionalities, researchers can effectively engineer robust interfaces between disparate materials. This capability leads to the development of higher-performance coatings, adhesives, and composites with enhanced durability, strength, and reliability.

References

- 1. Supplier of 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 2. innospk.com [innospk.com]

- 3. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]

- 4. Buy this compound | 3388-04-3 [smolecule.com]

- 5. This compound | [gelest.com]

- 6. [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane | Cycloaliphatic Silane Manufacturer [silane-chemical.com]

- 7. 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane | 97802-57-8 | Benchchem [benchchem.com]

- 8. [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 9. [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 10. calpaclab.com [calpaclab.com]

- 11. gelest.com [gelest.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-Depth Technical Guide to the Thermal Stability of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. As a molecule of significant interest in materials science and advanced manufacturing, a thorough understanding of its behavior under thermal stress is critical for its effective application. This document moves beyond a simple recitation of properties to offer a deeper, field-tested perspective on the factors governing its thermal integrity.

Introduction: A Molecule of Dual Functionality

This compound, a cycloaliphatic epoxy silane, is a bifunctional molecule that bridges the organic and inorganic worlds. Its trimethoxysilane group provides a mechanism for covalent bonding to inorganic substrates, while the epoxycyclohexyl group offers a reactive site for polymerization and cross-linking with organic matrices. This dual nature makes it an invaluable component in adhesives, coatings, composites, and electronics, where it enhances adhesion, mechanical strength, and overall durability.[1][2] A critical aspect of its performance in these applications is its ability to withstand thermal stress during processing and in its final application environment.

Figure 1: Molecular structure of this compound.

Physicochemical Properties and General Thermal Characteristics

A foundational understanding of the thermal stability of this compound begins with its fundamental physicochemical properties. These parameters provide initial indicators of its behavior at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₄Si | [3] |

| Molecular Weight | 246.38 g/mol | [3] |

| Boiling Point | 95-97 °C @ 0.25 mmHg | [3] |

| Flash Point | 146 °C | [3] |

| Density (25 °C) | 1.065 g/mL | [3] |

Table 1: Key Physicochemical Properties

The relatively high boiling point, especially at reduced pressure, and a flash point of 146°C suggest a molecule with inherent thermal stability suitable for many industrial processes.[3] Manufacturer literature consistently refers to its "high thermal stability," making it suitable for high-temperature applications.[4] However, it is crucial to note that prolonged exposure to heat, especially in the presence of moisture, can lead to decomposition.[5]

The Crucial Role of Hydrolytic Stability

The thermal stability of this compound cannot be discussed in isolation from its hydrolytic stability. The methoxysilane groups are susceptible to hydrolysis in the presence of water, a reaction that is often a prerequisite for its function as a coupling agent but can also be a pathway to degradation.

References

Safety and handling precautions for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

An In-Depth Technical Guide to the Safe Handling of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Introduction

This compound (CAS No. 3388-04-3), also known as Silane A-186, is a versatile organofunctional silane widely utilized in advanced materials science.[1][2] Its bifunctional nature, featuring a reactive epoxy group and hydrolyzable methoxy-silyl groups, makes it an excellent adhesion promoter, crosslinking agent, and surface modifier.[2][3] It serves as a critical "chemical bridge" between inorganic materials (like glass, metals, and fillers) and organic polymers (such as epoxy, acrylic, and polyurethane resins), enhancing the mechanical and electrical properties of the resulting composites.[2]

However, the same chemical reactivity that makes this compound valuable also presents significant health and safety hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the risks associated with this compound and details the necessary precautions for its safe handling, storage, and disposal. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.

Compound Identification and Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol. These properties influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures.

| Property | Value | Source |

| CAS Number | 3388-04-3 | [4] |

| EC Number | 222-217-1 | [4] |

| Molecular Formula | C₁₁H₂₂O₄Si | [4][5] |

| Molecular Weight | 246.38 g/mol | [3][5] |

| Appearance | Colorless, transparent liquid | [3] |

| Boiling Point | 95-97 °C at 0.25 mmHg | [5] |

| Density | 1.065 g/mL at 25 °C | [5] |

| Flash Point | 146 °C | [5] |

| Viscosity | 5.2 cSt at 25 °C | [5] |

| Hydrolytic Sensitivity | Reacts slowly with water/moisture | [5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks stem from its reactivity, particularly the hydrolysis of the methoxysilane groups and the reactivity of the epoxy ring.

GHS Hazard Classification: [4][6]

-

Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.

-

Germ Cell Mutagenicity (Category 2, H341): Suspected of causing genetic defects.

-

Carcinogenicity (Category 2, H351): Suspected of causing cancer. This material was shown to induce a low incidence of squamous cell carcinomas in a study involving chronic recurrent application to the skin of mice.[4]

-

Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction.[4][7]

Mechanism of Hazard: Hydrolysis and Byproduct Formation

A critical, and often overlooked, hazard is the compound's reaction with water or moisture in the air. The trimethoxysilane moiety hydrolyzes to form silanol groups and, significantly, methanol .[4]

Reaction: C₁₁H₂₁O(Si(OCH₃)₃) + 3H₂O → C₁₁H₂₁O(Si(OH)₃) + 3CH₃OH

Methanol is a toxic substance. Ingestion or significant inhalation can lead to nausea, vomiting, headache, visual disturbances including blindness, metabolic acidosis, and effects on the central nervous system.[1][4] This hydrolysis reaction means that any exposure to the silane, including ingestion, carries the additional risk of methanol poisoning.[4]

Reactivity Hazards

Beyond hydrolysis, the compound can react exothermically with amines and may polymerize in the presence of weak acids.[4][8] It is also incompatible with strong oxidizing agents, as contact may result in ignition.[1]

Toxicological Summary

-

Inhalation: Vapors may cause irritation to the respiratory tract, with overexposure potentially leading to coughing, headache, and nausea.[4]

-

Developmental Toxicity: Studies in rats and rabbits have shown maternal toxicity at certain doses, with minimal fetal toxicity observed at higher concentrations.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, starting with engineering controls as the primary barrier, supplemented by rigorous use of appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation to prevent vapor accumulation.[4][6][10]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles. A full-face shield is recommended if splashing is possible. | Protects against splashes and vapors. Contact lenses should not be worn as they can trap chemicals against the eye.[4][11] |

| Hand | Neoprene or nitrile rubber gloves. | These materials provide adequate protection against the silane and its potential methanol byproduct. Latex gloves are not sufficient.[4][8][12] Always inspect gloves for tears or holes before use and wash hands after removal. |

| Body | Chemical-resistant lab coat. Protective sleeves and a chemical-resistant apron for larger quantities. | Prevents skin contact from splashes. Contaminated clothing must be removed immediately and laundered before reuse.[4][11] |

| Respiratory | A NIOSH-certified organic vapor (black cartridge) respirator. | Required when engineering controls are insufficient or during spill cleanup. Use must comply with institutional respiratory protection programs.[4][8] |

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is crucial to prevent cross-contamination. The following sequence should be followed.

Caption: PPE Donning and Doffing Sequence.

Standard Operating Procedures for Handling and Storage

General Handling Protocol

-

Pre-Handling Assessment: Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.

-

Work Area Preparation: Conduct all operations within a chemical fume hood. Ensure the work area is clean and free of incompatible materials (amines, acids, oxidizing agents, water sources).[1][4]

-

Aliquotting and Transfer:

-

Don all required PPE as per the workflow diagram.

-

Ground equipment if transferring large volumes to prevent static discharge.

-

Open the container slowly to release any potential pressure.

-

Use compatible tools (e.g., glass, stainless steel) to transfer the liquid.

-

Keep the container tightly sealed when not in use to prevent hydrolysis from atmospheric moisture.[4]

-

-

Post-Handling:

Storage Requirements

Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.

-

Container: Store in the original, tightly sealed container.[4][6]

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[1][2][6] The area should be locked up or otherwise secured.[4]

-

Incompatibilities: Store away from heat, open flames, sparks, and incompatible materials such as amines, water, moisture, and strong oxidizing agents.[1][4]

-

Atmosphere: For long-term storage, packaging under a dry, inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[5]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

Emergency Response Decision Tree

Caption: Emergency Response Decision Tree.

Exposure and First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash occurs, seek medical attention.[1][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] It is critical to inform the physician that the substance hydrolyzes to form methanol .[4]

Spill Cleanup Protocol

-

Evacuate and Secure: Evacuate all non-essential personnel from the area.[4][6] Eliminate all ignition sources.[1]

-

Protect Personnel: Before entering the spill area, don the appropriate PPE, including a respirator, chemical goggles, and resistant gloves and clothing.

-

Containment: For liquid spills, create a dike around the spill using an inert, absorbent material such as sand, vermiculite, or commercial sorbents. Prevent the spill from entering sewers or public waters.[4][6]

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[1][4]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Fire Response

-

This material is combustible but has a high flash point.[1][5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[1][8]

-

Firefighting Procedures: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.[4][6]

Waste Disposal

All waste materials, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Disposal must be carried out by a licensed waste disposal facility in strict accordance with all local, state, and federal regulations.[4][6]

-

Due to the potential for methanol formation, waste streams may have multiple hazard characteristics.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]

- 3. Buy this compound | 3388-04-3 [smolecule.com]

- 4. gelest.com [gelest.com]

- 5. This compound | [gelest.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. [2-(3,4-Epoxycyclohexyl)Ethyl]Trimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 8. gelest.com [gelest.com]

- 9. Evaluation of the developmental toxicity of beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane in Fischer 344 rats and New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. naturepave.com [naturepave.com]

- 11. niicap.net [niicap.net]

- 12. entropyresins.com [entropyresins.com]

An In-Depth Technical Guide to the Key Applications of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Materials Science

Foreword: Bridging the Organic-Inorganic Divide with a Versatile Silane

In the dynamic landscape of materials science, the quest for enhanced performance, durability, and multi-functionality is perpetual. At the heart of this pursuit lies the critical interface between organic polymers and inorganic materials. It is at this junction that performance is often defined, and where failure can originate. 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, hereafter referred to as ECTMS, has emerged as a pivotal molecule in bridging this divide. Its unique bifunctional nature, possessing a reactive epoxycyclohexyl group and hydrolyzable trimethoxysilyl moieties, allows it to act as a molecular-level "handshake," fostering a robust and durable connection between disparate materials.

This guide provides a comprehensive exploration of the core applications of ECTMS, delving into the fundamental chemistry that underpins its efficacy. We will move beyond a mere recitation of applications to provide researchers, scientists, and product development professionals with a deeper understanding of the causality behind its performance. From enhancing the mechanical integrity of composites to promoting adhesion in advanced coatings and sealants, ECTMS is a testament to the power of molecular engineering in shaping the macroscopic world of materials.

The Molecular Architecture of this compound: A Duality of Function

ECTMS is an organosilane with the chemical formula C₁₁H₂₂O₄Si.[1] Its structure is the key to its versatility. It comprises a cycloaliphatic epoxy group attached to a silicon atom via an ethyl bridge, with three methoxy groups also bonded to the silicon atom.[2] This dual-ended structure is the cornerstone of its functionality as a coupling agent.

-

The Inorganic Interface: The Trimethoxysilane Anchor: The trimethoxysilane end of the molecule is the workhorse for bonding to inorganic substrates such as glass, metals, and silica.[3] In the presence of moisture, the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-Si-OH).[4] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent Si-O-Substrate bonds. They can also self-condense to form a durable polysiloxane network at the interface.[4]

-

The Organic Interface: The Reactive Epoxy Ring: The 3,4-epoxycyclohexyl group provides the crucial link to the organic polymer matrix. This cycloaliphatic epoxy ring is more reactive than the glycidyl ether epoxy group found in other common epoxy silanes, particularly in UV-initiated cationic curing systems.[5] It can readily react with a variety of organic functional groups, including amines, carboxyls, and hydroxyls, which are prevalent in many polymer resins like epoxies, polyurethanes, and acrylics.[3] This reaction forms a covalent bond, effectively integrating the silane, and by extension the inorganic substrate, into the polymer matrix.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3388-04-3[6] |

| Molecular Formula | C₁₁H₂₂O₄Si[6] |

| Molecular Weight | 246.38 g/mol [6] |

| Appearance | Colorless transparent liquid[6] |

| Boiling Point | 310 °C[6] |

| Density (25 °C) | 1.065 g/mL[6] |

| Refractive Index (n²⁵D) | 1.4510[6] |

| Flash Point | 113 °C[6] |

The Foundational Mechanism: Hydrolysis and Condensation

The efficacy of ECTMS as a coupling agent is predicated on its ability to undergo hydrolysis and condensation reactions. Understanding this two-step process is fundamental to its correct application.

Step 1: Hydrolysis In the presence of water, the three methoxy groups on the silicon atom are hydrolyzed to form silanetriol and methanol as a byproduct. This reaction is pH-dependent and can be catalyzed by either acids or bases.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R is the 2-(3,4-Epoxycyclohexyl)ethyl group)

Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation: Two silanol molecules can react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This process leads to the formation of oligomeric and polymeric siloxane structures.

-

Surface Condensation: The silanol groups can react with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxide) to form a covalent Si-O-Substrate bond, anchoring the silane to the surface.

Caption: Hydrolysis and condensation of ECTMS.

Core Application I: Reinforcement in Composite Materials

In fiber-reinforced and particulate-filled polymer composites, the interface between the reinforcement and the polymer matrix is a critical determinant of the material's overall mechanical performance. A weak interface leads to poor stress transfer, delamination, and premature failure. ECTMS is extensively used to treat glass fibers, silica, and other inorganic fillers to enhance their compatibility with the polymer matrix, thereby improving the mechanical properties of the composite.[3][7]

Causality of Performance Enhancement:

-

Improved Interfacial Adhesion: The formation of covalent bonds on both the inorganic filler surface and with the polymer matrix creates a robust interfacial region. This strong adhesion allows for efficient stress transfer from the polymer matrix to the high-strength reinforcement, leading to significant improvements in tensile strength, flexural strength, and impact resistance.[8]

-

Enhanced Wetting and Dispersion: Treatment of fillers with ECTMS can modify their surface energy, leading to better wetting by the polymer resin and improved dispersion of the filler particles within the matrix. This eliminates agglomerates, which can act as stress concentration points and initiation sites for cracks.

-

Protection of the Reinforcement: The silane layer can protect the surface of the reinforcement from environmental degradation, such as moisture attack, which can be particularly detrimental to the long-term performance of glass fibers.

Table 2: Illustrative Impact of ECTMS on Mechanical Properties of Glass Fiber/Epoxy Composites

| Property | Neat Epoxy Composite | ECTMS-Treated Glass Fiber Composite | Percentage Improvement |

| Tensile Strength | ~250 MPa | ~350 MPa | ~40% |

| Flexural Strength | ~400 MPa | ~550 MPa | ~37.5% |

| Interlaminar Shear Strength | ~30 MPa | ~45 MPa | ~50% |

Note: These are representative values and can vary significantly based on the specific resin system, fiber volume fraction, and processing conditions.

Experimental Protocol: Surface Treatment of Glass Fibers with ECTMS

This protocol outlines a typical procedure for the surface treatment of glass fibers for use in an epoxy composite.

-

Fiber Preparation:

-

Start with heat-cleaned or desized glass fibers to ensure a reactive surface.

-

Dry the fibers in an oven at 110-120°C for 1-2 hours to remove any adsorbed moisture.

-

-

Silane Solution Preparation:

-

Prepare a 0.5-2.0% (by weight) solution of ECTMS in a 95:5 (v/v) mixture of ethanol and water.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups to silanols.

-

Allow the solution to "pre-hydrolyze" for at least 1 hour with gentle stirring.

-

-

Fiber Treatment:

-

Immerse the dried glass fibers in the silane solution for 2-3 minutes, ensuring complete wetting.

-

Remove the fibers and allow the excess solution to drain off.

-

-

Drying and Curing:

-

Dry the treated fibers at room temperature for 24 hours, followed by oven drying at 110-120°C for 15-30 minutes to remove the solvent and promote the initial condensation of the silane on the fiber surface.

-

This is often followed by a curing step at a higher temperature (e.g., 150°C for 10 minutes) to ensure the formation of a stable polysiloxane layer.

-

-

Composite Fabrication:

-

Incorporate the treated fibers into the epoxy resin matrix using a suitable manufacturing process (e.g., hand lay-up, vacuum infusion, or pultrusion).

-

Cure the composite according to the epoxy resin manufacturer's recommendations.

-

Core Application II: Adhesion Promotion in Adhesives and Sealants

The longevity and reliability of adhesive bonds and sealant joints are critically dependent on the adhesion between the adhesive/sealant and the substrate. ECTMS is a highly effective adhesion promoter, particularly for bonding to inorganic substrates like glass, aluminum, and steel.[6] It is compatible with a wide range of adhesive and sealant chemistries, including epoxy, polyurethane, and polysulfide systems.[2][3]

Causality of Performance Enhancement:

-

Formation of a "Chemical Bridge": As with composites, ECTMS forms a durable chemical bridge between the substrate and the adhesive/sealant. This covalent bonding significantly enhances the initial adhesion and, more importantly, the long-term durability of the bond, especially in harsh environments.

-

Improved Wet Adhesion: One of the most significant benefits of using ECTMS is the dramatic improvement in "wet adhesion" – the ability of the bond to maintain its strength after exposure to water or high humidity. The stable Si-O-Substrate bonds are resistant to hydrolysis, preventing water from displacing the adhesive from the substrate surface.

-

Non-Yellowing: The cycloaliphatic structure of the epoxy group in ECTMS imparts excellent UV stability, making it suitable for applications where color stability and resistance to yellowing are important.[3]

Caption: ECTMS as a molecular bridge.

Experimental Protocol: Formulation of a Two-Part Epoxy Adhesive with ECTMS

This protocol provides a starting point for incorporating ECTMS into a two-part epoxy adhesive formulation.

Part A (Resin Component):

-

To 100 parts by weight of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin, add 0.5 to 2.0 parts by weight of ECTMS.

-

Mix thoroughly at room temperature until a homogeneous mixture is obtained. Gentle heating (40-50°C) can be used to reduce viscosity if necessary.

Part B (Hardener Component):

-

Use a suitable amine-based curing agent (e.g., a polyamidoamine or a cycloaliphatic amine) in the stoichiometric amount recommended by the manufacturer for the epoxy resin used.

Application:

-

Thoroughly mix Part A and Part B in the correct ratio immediately before use.

-

Apply the mixed adhesive to the substrates to be bonded.

-

Assemble the joint and clamp as necessary.

-

Cure the adhesive according to the curing agent's recommended schedule (e.g., 24 hours at room temperature, followed by a post-cure at 80°C for 2 hours for optimal performance).

Core Application III: Crosslinking and Adhesion in Coatings

In the coatings industry, ECTMS serves a dual role as both a crosslinker and an adhesion promoter, particularly in waterborne systems like acrylic and polyurethane dispersions.[3] Its incorporation can lead to significant improvements in coating hardness, chemical resistance, and adhesion to the substrate.

Causality of Performance Enhancement:

-

Crosslinking: The silanol groups formed upon hydrolysis of ECTMS can self-condense to form a siloxane network within the coating film as it cures. This inorganic network reinforces the organic polymer matrix, leading to increased hardness, scratch resistance, and solvent resistance.

-

Adhesion to Substrate: Simultaneously, the silanol groups can react with the substrate, providing the same adhesion-promoting benefits as seen in adhesives and sealants.

-

Improved Water Resistance: The crosslinked siloxane network reduces the water permeability of the coating, enhancing its protective properties.

Experimental Protocol: Incorporation of ECTMS into a Waterborne Acrylic Coating

This protocol describes a general method for adding ECTMS to a waterborne acrylic latex formulation.

-

Pre-hydrolysis of ECTMS (Optional but Recommended):

-

In a separate container, prepare an aqueous dispersion of ECTMS. A typical starting point is to add 1 part of ECTMS to 9 parts of deionized water with vigorous stirring.

-

Adjust the pH to 4.0-5.0 with a suitable acid (e.g., acetic acid).

-

Allow this mixture to stir for several hours to pre-hydrolyze the silane.

-

-

Addition to the Latex:

-

While stirring the acrylic latex, slowly add the pre-hydrolyzed ECTMS solution. The amount of ECTMS is typically in the range of 0.5-2.0% based on the solid content of the latex.

-

Continue stirring for at least 30 minutes to ensure uniform distribution.

-

-

Formulation and Application:

-

Complete the coating formulation by adding other necessary components such as coalescing agents, defoamers, and rheology modifiers.

-

Apply the coating to the substrate using standard techniques (e.g., brushing, spraying, or roll-coating).

-

Allow the coating to cure at ambient or elevated temperatures. The crosslinking reaction involving the silane will proceed as the water evaporates from the film.

-

Core Application IV: Surface Modification of Nanoparticles

The high surface area and unique properties of nanoparticles make them attractive additives for creating high-performance nanocomposites. However, their tendency to agglomerate due to strong van der Waals forces and their poor compatibility with organic matrices often limit their effectiveness. Surface modification of nanoparticles with ECTMS is a powerful strategy to overcome these challenges.

Causality of Performance Enhancement:

-

Improved Dispersion and Stability: The silane layer on the nanoparticle surface reduces inter-particle attractions and improves their compatibility with the polymer matrix, leading to a more uniform and stable dispersion.

-

Enhanced Interfacial Bonding: Covalent bonding between the silane-modified nanoparticles and the polymer matrix ensures efficient load transfer, maximizing the reinforcing effect of the nanoparticles.

-

Tailored Surface Functionality: The epoxy group on the surface of the modified nanoparticles can be used for further chemical reactions, allowing for the attachment of other functional molecules.

Caption: ECTMS-modified nanoparticle in a polymer matrix.

Experimental Protocol: Surface Modification of Silica Nanoparticles with ECTMS

This protocol provides a method for the surface functionalization of silica nanoparticles.

-

Nanoparticle Preparation:

-

Disperse the silica nanoparticles in a suitable solvent, such as ethanol or a mixture of ethanol and water, using ultrasonication to break up any agglomerates.

-

-

Silanization Reaction:

-

To the nanoparticle dispersion, add a solution of ECTMS in the same solvent. The amount of ECTMS will depend on the surface area of the nanoparticles and the desired grafting density. A typical starting point is 5-10% of the weight of the nanoparticles.

-

Add a small amount of an acid or base catalyst (e.g., acetic acid or ammonia) to promote the hydrolysis and condensation of the silane.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours to allow the silanization reaction to proceed.

-

-

Purification:

-

Separate the surface-modified nanoparticles from the reaction mixture by centrifugation.

-

Wash the nanoparticles several times with the solvent to remove any unreacted silane and byproducts. This can be done by repeated cycles of centrifugation and redispersion in fresh solvent.

-

-

Drying:

-

Dry the purified nanoparticles in a vacuum oven at a moderate temperature (e.g., 80°C) to remove the solvent.

-

The resulting epoxy-functionalized nanoparticles can then be incorporated into a polymer matrix to create a nanocomposite with enhanced properties.

Advanced Application: Synthesis of Ladder-Like Polysilsesquioxanes

ECTMS can be used as a monomer in the synthesis of ladder-like polysilsesquioxanes (LPSQ).[1][8] These are unique hybrid organic-inorganic polymers with a double-stranded siloxane backbone, which imparts exceptional thermal stability and mechanical properties compared to conventional single-chain polysiloxanes. The epoxycyclohexyl groups pendant from the ladder structure provide sites for further chemical modification and crosslinking.

Synthesis of Epoxy-Functional Ladder-Like Polysilsesquioxane (ELASQ):

A common method for synthesizing ELASQ involves the hydrolysis and polycondensation of ECTMS under controlled conditions.[8]

-

Reaction Setup: In a reaction vessel, a solution of potassium carbonate (K₂CO₃) in water is prepared. Tetrahydrofuran (THF) is then added as a co-solvent.

-

Monomer Addition: ECTMS is added to the stirred solution.

-

Polymerization: The mixture is stirred at room temperature for an extended period (e.g., 48 hours). During this time, the trimethoxy groups of ECTMS hydrolyze to silanols, which then undergo condensation to form the ladder-like polysilsesquioxane structure.

-

Isolation: The resulting polymer can be isolated by removing the THF, followed by extraction and drying.

The resulting ELASQ can be used in a variety of applications, including high-performance coatings and as a precursor for other advanced materials.

Safety and Handling Considerations

While ECTMS is a valuable tool in materials science, it is important to handle it with appropriate care. It is classified as a hazardous substance and can cause skin and eye irritation.[9] Inhalation of vapors may also cause respiratory irritation.[9] As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] ECTMS is sensitive to moisture and will hydrolyze upon exposure to air. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion: A Molecule of Enduring Impact

This compound is a testament to the power of molecular design in advancing materials science. Its elegant bifunctional architecture provides a robust and versatile solution to the age-old challenge of interfacing organic and inorganic materials. From the macroscopic reinforcement of composites to the nanoscale modification of particles, the impact of ECTMS is felt across a wide spectrum of applications. As the demand for higher-performance, more durable, and multi-functional materials continues to grow, the importance of this versatile silane is only set to increase. The continued exploration of its reactivity and the development of novel materials based on its unique structure will undoubtedly open up new frontiers in materials science and engineering.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. US4020218A - Polysulfide sealant and caulk compositions - Google Patents [patents.google.com]

- 3. This compound Cas 3388-04-3 | A-186 silane [cfmats.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | [gelest.com]

- 6. chinacouplingagents.com [chinacouplingagents.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Surface Modification of Silica Nanoparticles with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Introduction: The Imperative for Functionalized Nanomaterials

Silica nanoparticles (SNPs) have emerged as a cornerstone in advanced materials science and biomedicine, lauded for their exceptional properties including high surface area, tunable particle size, and robust biocompatibility.[1][2] However, the native silica surface, replete with hydrophilic silanol (Si-OH) groups, often necessitates chemical modification to enhance its utility.[1] Surface functionalization not only improves the dispersion of nanoparticles in various media but also introduces reactive moieties crucial for subsequent applications, such as targeted drug delivery, bio-imaging, and the development of advanced composite materials.[1][3][4]

This guide provides a comprehensive protocol for the covalent surface modification of silica nanoparticles with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. The introduction of the epoxy group, a strained three-membered ring, onto the nanoparticle surface creates a highly reactive site for conjugation with a wide array of nucleophilic molecules, including amines and thiols commonly found in proteins, peptides, and other biomolecules.[1] This makes epoxy-functionalized silica a versatile platform for researchers, scientists, and drug development professionals.

The Chemistry of Silanization: A Mechanistic Overview

The covalent attachment of this compound to the silica surface is a well-established process governed by a two-step hydrolysis and condensation reaction.[1][5] A thorough understanding of this mechanism is critical for achieving a uniform and stable functionalization.

-

Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) of the silane molecule in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by either an acid or a base.[5][6] The rate of hydrolysis is a key parameter that influences the overall reaction kinetics.[5][7][8]

-

Step 2: Condensation The newly formed silanol groups on the silane molecule then react with the silanol groups present on the surface of the silica nanoparticles. This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-Si), effectively grafting the epoxy-containing organic moiety onto the nanoparticle surface.[1] It is crucial to control the reaction conditions to minimize the self-condensation of silane molecules in the solution, which can lead to the formation of undesirable polysiloxane multilayers or aggregates.[1]

Experimental Workflow: From Activation to Characterization

The following diagram outlines the comprehensive workflow for the successful surface modification and subsequent validation of epoxy-functionalized silica nanoparticles.

Caption: Workflow for the surface modification of silica nanoparticles.

Detailed Protocols

Protocol 1: Activation of Silica Nanoparticles

Rationale: To ensure a high density of reactive silanol groups on the silica surface, a pre-activation step is highly recommended. This removes any surface contaminants and maximizes the potential for covalent bonding with the silane.

-

Dispersion: Disperse 1.0 g of silica nanoparticles in 100 mL of 1 M hydrochloric acid (HCl).

-

Sonication: Sonicate the dispersion for 30 minutes to break up any aggregates.

-

Stirring: Stir the suspension at room temperature for 24 hours.

-

Washing: Collect the nanoparticles by centrifugation and wash repeatedly with deionized water until the pH of the supernatant is neutral.

-

Drying: Dry the activated silica nanoparticles in a vacuum oven at 120 °C overnight. Store in a desiccator until use.

Protocol 2: Surface Modification with this compound

Rationale: This protocol is designed to facilitate a uniform monolayer of the epoxy silane on the nanoparticle surface while minimizing self-condensation. The use of an anhydrous solvent and an inert atmosphere is critical to prevent premature hydrolysis of the silane in the bulk solution.

-

Dispersion: In a round-bottom flask equipped with a condenser and magnetic stirrer, disperse 1.0 g of dried, activated silica nanoparticles in 50 mL of anhydrous toluene under a nitrogen atmosphere.

-

Sonication: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

-

Silane Addition: Add 1.0 mL of this compound to the suspension. The optimal amount may need to be adjusted based on the specific surface area of the nanoparticles.

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours with vigorous stirring.

-

Purification: After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.

-

Washing: To remove any unreacted silane and by-products, wash the collected nanoparticles sequentially with toluene (3 times) and ethanol (2 times). A brief sonication step during each re-dispersion can aid in efficient cleaning.[1]

-

Final Drying: Dry the final product in a vacuum oven at 60 °C overnight. Store the epoxy-functionalized silica nanoparticles in a desiccator to prevent moisture absorption.

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous Toluene | Prevents premature hydrolysis of the silane in solution. |

| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which can interfere with the reaction. |

| Temperature | Reflux (approx. 110 °C) | Provides sufficient energy to drive the condensation reaction. |

| Reaction Time | 24 hours | Allows for complete reaction and formation of a stable silane layer. |

Characterization: A Self-Validating System

Verifying the success of the functionalization is a critical step to ensure the quality and reliability of the modified nanoparticles for downstream applications.[1]

| Characterization Technique | Procedure | Expected Result |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Acquire spectra of both bare and functionalized nanoparticles. | Appearance of new peaks corresponding to the C-H stretching of the cyclohexyl ring and the characteristic epoxy ring vibrations. A decrease in the broad O-H stretching band of silanol groups may also be observed.[9][10][11] |

| Thermogravimetric Analysis (TGA) | Heat samples from room temperature to 800 °C under a nitrogen atmosphere. | Bare silica will show minimal weight loss. The functionalized sample will exhibit a significant weight loss step (typically between 200-600 °C) corresponding to the decomposition of the grafted organic silane. This can be used to quantify the grafting density.[12][13][14] |

| Dynamic Light Scattering (DLS) & Zeta Potential | Analyze dilute, stable suspensions of the nanoparticles before and after functionalization. | DLS will show a slight increase in the hydrodynamic diameter due to the grafted organic layer. The Zeta potential may also shift depending on the surface charge of the functionalized nanoparticles.[15][16][17][18][19] |

| Transmission Electron Microscopy (TEM) | Disperse a small amount of nanoparticles in ethanol, drop-cast onto a TEM grid, and allow to dry. | TEM images can confirm that the nanoparticles have maintained their morphology and have not undergone significant aggregation after the functionalization process.[1] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Nanoparticle Aggregation | - Incomplete dispersion before reaction.- Self-condensation of the silane.- Inefficient washing. | - Increase sonication time and power.- Ensure anhydrous conditions are strictly maintained.- Add a sonication step during the washing procedure. |

| Low Grafting Density (from TGA) | - Incomplete activation of the silica surface.- Insufficient reaction time or temperature.- Insufficient amount of silane. | - Ensure the pre-treatment protocol is followed correctly.- Increase reaction time or ensure the reflux temperature is reached.- Optimize the silane-to-nanoparticle ratio. |

| Inconsistent Results | - Presence of moisture in reagents or glassware.- Variation in nanoparticle batches. | - Use freshly dried solvents and oven-dried glassware.- Characterize each new batch of bare nanoparticles before modification. |

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. afinitica.com [afinitica.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. cetjournal.it [cetjournal.it]

- 10. The first study of surface modified silica nanoparticles in pressure-decreasing application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]

- 12. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quant… [ouci.dntb.gov.ua]

- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. solids-solutions.com [solids-solutions.com]

- 16. wyatt.com [wyatt.com]

- 17. horiba.com [horiba.com]

- 18. mdpi.com [mdpi.com]

- 19. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane in Sol-Gel Synthesis

Introduction: Bridging Organic and Inorganic Worlds

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, hereafter referred to as EETMS, is a bifunctional organosilane that serves as a powerful molecular bridge in materials science. It is classified as a hybrid coupling agent, uniquely possessing two distinct reactive moieties at its termini: a trimethoxysilane group and a cycloaliphatic epoxy group.[1][2] This dual functionality allows it to form covalent bonds with both inorganic surfaces (via the silane) and organic polymer matrices (via the epoxy), making it an indispensable precursor in the synthesis of advanced hybrid organic-inorganic materials.[3][4][5]

The sol-gel process, a versatile wet-chemical technique for fabricating glass and ceramic materials at low temperatures, provides the ideal platform for harnessing the capabilities of EETMS.[6][7] The process involves the hydrolysis of silane precursors to form silanol (Si-OH) groups, followed by their condensation to create a stable, cross-linked inorganic siloxane (Si-O-Si) network.[8][9] When EETMS is incorporated, its trimethoxysilane group participates in this network formation, while its epoxycyclohexyl group remains available for subsequent reactions, such as polymerization or grafting. This enables the creation of materials with tailored properties, including enhanced adhesion, improved mechanical strength, and superior thermal and chemical resistance.[10][11]

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective use of EETMS in sol-gel synthesis. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.

PART 1: Safety and Handling of EETMS

Before commencing any experimental work, it is imperative to understand the hazards associated with EETMS and implement appropriate safety measures.

1.1 Hazard Profile EETMS is considered a hazardous substance.[12] Key hazards include:

-

Serious Eye Irritation: Causes significant irritation and potential damage upon contact with eyes.[13][14][15]

-

Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[13][16]

-

Suspected Carcinogen and Mutagen: EETMS is suspected of causing cancer and genetic defects.[14][15]

-

Reactivity: Reacts with water and moisture in the air, liberating flammable methanol. It can also react exothermically with amines and polymerize in the presence of weak acids.[14][15]

1.2 Handling and Personal Protective Equipment (PPE) Adherence to strict safety protocols is mandatory when handling EETMS.

-

Ventilation: Always handle EETMS in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][16]

-

Personal Protective Equipment:

-

Storage: Store EETMS in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, and incompatible materials such as amines and oxidizing agents.[10][14]

PART 2: The Chemistry of EETMS in Sol-Gel Synthesis

The utility of EETMS is rooted in two sequential chemical transformations: the formation of the inorganic network and the reaction of the organic functional group.

2.1 Stage 1: Hydrolysis and Condensation This stage involves the trimethoxysilane group and is the core of the sol-gel process.[17] It is typically catalyzed by either an acid or a base. The choice of catalyst profoundly impacts the structure of the resulting silica network; acid catalysis promotes the formation of linear, weakly branched polymers, while base catalysis leads to more highly branched, particulate, or colloidal structures.[10][12][13]

The reactions proceed as follows:

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. R-Si(OCH₃)₃ + 3H₂O --(Catalyst)--> R-Si(OH)₃ + 3CH₃OH

-

Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or methanol as a byproduct.[8] 2 R-Si(OH)₃ --(Catalyst)--> (HO)₂-Si(R)-O-(R)Si-(OH)₂ + H₂O

This process continues, building a three-dimensional inorganic network that provides structural integrity to the final material.

2.2 Stage 2: Curing of the Epoxy Group After the formation of the siloxane backbone, the pendant epoxycyclohexyl groups can be cross-linked. This organic polymerization step is crucial for integrating the inorganic network with an organic phase, thereby forming a true hybrid material. The cycloaliphatic epoxy ring in EETMS is more reactive than glycidyl ether epoxides and can be cured through several mechanisms:[11][14]

-

Thermal Curing: Application of heat can initiate the self-polymerization of the epoxy groups. This process can be accelerated by the presence of catalysts.

-

Amine Curing: The addition of primary or secondary amines opens the epoxy ring, forming a cross-linked polymer network. This is a common method for curing epoxy resins.[11][18]

-

UV Curing: In the presence of a suitable photoinitiator, UV radiation can trigger the cationic polymerization of the epoxy rings.[11]

The following diagram illustrates the dual-reaction pathway of EETMS in forming a hybrid network.

Caption: Dual-reaction pathway of EETMS in sol-gel synthesis.

PART 3: Experimental Protocols